Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate
CAS No.: 101192-30-7
Cat. No.: VC20766123
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101192-30-7 |
|---|---|
| Molecular Formula | C16H13NO3 |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | ethyl 1-oxobenzo[c]quinolizine-2-carboxylate |
| Standard InChI | InChI=1S/C16H13NO3/c1-2-20-16(19)13-10-9-12-8-7-11-5-3-4-6-14(11)17(12)15(13)18/h3-10H,2H2,1H3 |
| Standard InChI Key | YISZIUALHMRHMU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C2C=CC3=CC=CC=C3N2C1=O |
Introduction
| Parameter | Information |
|---|---|
| CAS Number | 101192-30-7 |
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate |
| Alternative Names | 1H-Benzo[c]quinolizine-2-carboxylic acid, 1-oxo-, ethyl ester; 1-Oxo-1H-benzo[c]quinolizine-2-carboxylic acid ethyl ester |
| InChIKey | YISZIUALHMRHMU-UHFFFAOYSA-N |
The compound is also sometimes referred to as "Compound 3" in certain research contexts, particularly when discussing its applications as a magnesium ion indicator . This nomenclature diversity reflects its multidisciplinary applications and varied representation in chemical databases.
Structural Characteristics
The molecular structure of ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate features a quinolizine core with a fused benzene ring and key functional groups that contribute to its distinctive properties:
| Structural Feature | Description |
|---|---|
| Core Structure | Benzo-fused quinolizine ring system |
| Functional Groups | Ethyl carboxylate, carbonyl group |
| SMILES Notation | CCOC(=O)C1=CC=C2C=CC3=CC=CC=C3N2C1=O |
The unique arrangement of the nitrogen-containing heterocyclic system creates an electron distribution pattern that is fundamental to the compound's fluorescent properties and magnesium ion selectivity . The carbonyl and carboxylate groups are strategically positioned to facilitate coordination with magnesium ions, creating the basis for its function as a selective fluorescent indicator.
Physical and Chemical Properties
Molecular Properties
Ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate exhibits several physical and chemical properties that determine its behavior in chemical and biological systems:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 267.28 g/mol | Influences diffusion and permeability |
| XLogP3-AA | 2.9 | Indicates moderate lipophilicity |
| H-Bond Donor Count | 0 | Affects solubility characteristics |
| H-Bond Acceptor Count | 3 | Important for molecular interactions |
| Rotatable Bond Count | 3 | Relates to molecular flexibility |
| Exact Mass | 267.08954328 Da | Crucial for mass spectrometric analysis |
These physical properties contribute to the compound's behavior in various solvents and its interaction capabilities with biological systems . The moderate lipophilicity (XLogP3-AA of 2.9) suggests a balance between aqueous solubility and membrane permeability, which can be advantageous for certain biological applications where cellular penetration may be desired.
Structural Analysis
The three-dimensional configuration of ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate is characterized by a nearly planar ring system with the carboxylate group positioned to optimize interaction with magnesium ions:
| Structural Element | Characteristic | Functional Significance |
|---|---|---|
| Ring Planarity | Predominantly planar | Enhances π-electron delocalization |
| Carboxylate Position | Extended from quinolizine core | Facilitates metal ion coordination |
| Stereochemistry | No stereogenic centers | Simplifies synthesis and analysis |
The planar structure allows for extended π-electron delocalization throughout the ring system, contributing to the compound's fluorescent properties. This structural arrangement is particularly important for its interaction with magnesium ions, as it creates an optimal coordination environment that contributes to the selectivity of binding .
Functional Characteristics
Magnesium Ion Selectivity
The most significant property of ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate is its selective binding to magnesium ions. This selectivity stems from specific structural features that create an ideal coordination environment for Mg²⁺ ions:
| Aspect | Description |
|---|---|
| Binding Preference | Selective for Mg²⁺ over other physiological cations |
| Binding Mechanism | Coordination via carbonyl and carboxylate groups |
| Application | Enables specific detection of magnesium ions in complex samples |
The compound's selectivity for magnesium is particularly valuable in biological research contexts where multiple cations may be present . Its ability to distinguish between magnesium and other divalent cations like calcium makes it an important tool for studying magnesium-specific processes in cellular environments.
Fluorescent Properties
As a fluorescent indicator, ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate exhibits photophysical properties that change upon binding to magnesium ions:
| Property | Characteristic | Research Significance |
|---|---|---|
| Fluorescence Change | Increased emission upon Mg²⁺ binding | Enables quantitative magnesium detection |
| Spectral Shifts | Distinctive changes in excitation/emission profiles | Allows ratiometric measurements |
| Detection Sensitivity | High sensitivity for Mg²⁺ | Permits detection of physiological concentrations |
The fluorescent behavior of this compound is based on its quinolizine core structure, which contains an electron-rich system that responds to changes in its electronic environment upon metal binding . This property enables researchers to monitor magnesium ions in real-time and in complex biological matrices, offering advantages over traditional analytical methods.
Research Applications and Findings
Use as Fluorescent Indicator
Ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate has been employed in various research contexts that leverage its magnesium-selective fluorescent properties:
A pivotal study by Otten and colleagues in 2001 established the utility of 4-oxo-4H-quinolizine-3-carboxylic acids, including this compound, as magnesium-selective fluorescent indicators . Their research demonstrated the practical applications of these indicators in biological systems, highlighting the specificity and sensitivity that make them valuable research tools.
Comparative Analysis with Other Magnesium Probes
When compared to other commercial magnesium probes, ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate offers distinct advantages and characteristics:
This comparative analysis shows that ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate stands among established magnesium probes, each with specific characteristics suited to different research applications . The choice between these probes depends on the specific requirements of the research context, including sensitivity needs, cellular permeability requirements, and the presence of potentially interfering ions.
Despite some suppliers listing the compound as discontinued, it remains available through multiple channels for research purposes . The compound is typically supplied with specifications that include purity information and analytical data to support its use in research applications.
Quality Standards
Commercial preparations of ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate are subject to quality control measures to ensure their suitability for research applications:
Companies like Toronto Research Chemicals provide analytical data including HPLC, HNMR, MS, IR, and other analyses to confirm the identity and purity of the compound . These quality control measures are essential for ensuring reproducible research results when using the compound as a magnesium indicator or in other research applications.
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